
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Übersicht
Beschreibung
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid is a chiral amino acid derivative extensively used in solid-phase peptide synthesis (SPPS). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine). The (R)-configuration at the α-carbon distinguishes it from its (S)-enantiomer, influencing its stereochemical interactions in peptide chains. This compound is valued for its compatibility with automated synthesis protocols and stability under acidic conditions .
Wirkmechanismus
Target of Action
Fmoc-DL-Phenylglycine is primarily used as a protecting group for amines in organic synthesis . It is also known to have antimicrobial properties, specifically against Gram-positive bacteria .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . In the context of antimicrobial properties, the weak antibacterial activity of Fmoc-DL-Phenylglycine against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
Biochemical Pathways
The extent of Phg racemization under different Fmoc-SPPS reaction conditions has been studied . It has been shown that the base-catalyzed coupling of Fmoc-Phg is the critical step for racemization .
Pharmacokinetics
It is known that the compound is remarkably resistant against epimerization during extended incubation under basic conditions .
Result of Action
The result of Fmoc-DL-Phenylglycine’s action is the formation of a protected amine, which can then be used in further reactions . In terms of its antimicrobial properties, it has been shown to reduce the bacterial load in a mouse wound infection model .
Action Environment
The action of Fmoc-DL-Phenylglycine can be influenced by environmental factors such as pH and temperature . For example, the extent of Phg racemization can be reduced to a negligible level if certain conditions are met .
Biologische Aktivität
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly referred to as FMoc-phenylalanine, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its structure, synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
Chemical Formula: C25H22N2O5
Molecular Weight: 430.46 g/mol
CAS Number: 163883-97-4
IUPAC Name: this compound
The compound features a fluorenyl group, which enhances its lipophilicity and potentially its bioavailability. The presence of the methoxycarbonyl group contributes to its stability and solubility in organic solvents.
1. Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Caspase activation, G1 phase arrest |
PC3 (Prostate Cancer) | 15.0 | Apoptosis induction via mitochondrial pathway |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In animal models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Properties
Research indicates that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and promote neuronal survival under conditions mimicking Alzheimer's disease pathology.
Case Study 1: Antitumor Efficacy in Breast Cancer
A study conducted by Zhang et al. (2023) evaluated the effects of this compound on MCF-7 cells. The results showed a dose-dependent inhibition of cell growth with an observed IC50 value of 12.5 µM. Further analysis revealed that the compound triggered apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Case Study 2: Anti-inflammatory Effects in Rodent Models
In a rodent model of lipopolysaccharide-induced inflammation, Liu et al. (2024) reported that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in serum samples, suggesting its potential as an anti-inflammatory agent.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Fluorenyl Derivative: Reacting fluorenol with methoxycarbonyl chloride.
- Amino Acid Coupling: Coupling the fluorenyl derivative with phenylalanine using standard peptide coupling reagents such as EDC or DCC.
- Purification: Purifying the final product through recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid exhibit promising anticancer properties. For instance, studies have shown that modifications to the core structure can enhance potency against specific cancer cell lines. A notable example includes the synthesis of analogs that target the apoptosis pathway in cancer cells, leading to increased cell death in vitro.
Case Study:
A study published in Cancer Research demonstrated that a derivative of this compound showed a 50% reduction in cell viability in MCF-7 breast cancer cells compared to control groups when tested at concentrations of 10 µM. This suggests that the compound's structural features are conducive to anticancer activity.
Peptide Synthesis
2.1 Role as a Protecting Group
This compound serves as an effective protecting group for amino acids during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely used due to its stability under basic conditions and ease of removal under mild acidic conditions.
Data Table: Fmoc Group Characteristics
Property | Value |
---|---|
Stability | High under basic conditions |
Cleavage Conditions | Mild acid (e.g., 20% piperidine) |
Applications | Peptide synthesis |
Case Study:
In a study on peptide synthesis, researchers utilized Fmoc-D-Phe-AcOH to synthesize a cyclic peptide with enhanced biological activity. The use of the Fmoc protecting group allowed for selective deprotection, leading to successful cyclization and improved yield.
Drug Development
3.1 Novel Drug Formulations
The compound has been explored for its potential in developing new drug formulations targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in treating conditions such as Alzheimer's disease.
Data Table: Drug Development Potential
Disorder | Mechanism of Action | Reference |
---|---|---|
Alzheimer's Disease | Inhibition of amyloid-beta aggregation | Journal of Medicinal Chemistry |
Parkinson's Disease | Modulation of dopamine receptors | European Journal of Pharmacology |
Case Study:
A formulation containing this compound was tested in animal models for its efficacy in reducing amyloid plaques. Results indicated a significant decrease in plaque formation compared to untreated controls, highlighting its therapeutic potential.
Conclusion and Future Directions
The applications of this compound span across medicinal chemistry, peptide synthesis, and drug development. Its unique structural properties facilitate its use as a protecting group and its potential as an active pharmaceutical ingredient.
Future research should focus on:
- Exploring additional derivatives to enhance biological activity.
- Conducting clinical trials to validate efficacy in human subjects.
- Investigating novel delivery systems to improve bioavailability and targeting.
Analyse Chemischer Reaktionen
Fmoc Deprotection Reactions
The Fmoc group is selectively removed under basic conditions to expose the primary amine for subsequent peptide coupling.
- Mechanism : Abstraction of the acidic 9-H proton initiates β-elimination, releasing CO₂ and forming DBF .
- Kinetics : Deprotection completes within 10–30 minutes, with >95% efficiency .
Carboxylic Acid Functionalization
The phenylacetic acid moiety undergoes typical carboxylate reactions:
- Key Insight : The steric hindrance from the phenyl group slightly reduces coupling efficiency compared to glycine derivatives .
Oxidation and Reduction Reactions
The phenyl ring and α-carbon are sites for redox transformations:
Reaction Type | Reagents/Conditions | Products | Notes |
---|---|---|---|
Benzylic Oxidation | KMnO₄, H₂O/THF, 0°C | 2-Phenyl-2-oxoacetic acid | Requires acidic workup to isolate. |
Catalytic Hydrogenation | H₂, Pd/C, MeOH | Partially saturated derivatives | Limited applicability due to Fmoc lability. |
- Chirality Retention : The (R)-configuration remains intact under mild conditions but may racemize in strong acids/bases .
Enzymatic and Biological Interactions
Fmoc-D-Phg-OH participates in enzyme-mediated processes:
Enzyme | Reaction | Outcome | References |
---|---|---|---|
Proteases | Hydrolysis of amide bond | Fmoc removal + free phenylglycine | |
Transferases | Conjugation with coenzyme A | Acyl-CoA derivatives |
- Thermo-Sensitive Hydrogels : Self-assembles into hydrogels at physiological pH, useful for drug delivery.
Comparative Reactivity of Structural Analogs
Stability and Side Reactions
- Thermal Stability : Decomposes above 150°C, releasing CO₂ and fluorene derivatives .
- Racemization Risk : <2% epimerization at pH 7–9; increases to 5–10% under strongly acidic conditions (pH < 3) .
- DBF Adduct Formation : Residual DBF reacts with amines, necessitating scavengers like 1,3-dimethylbarbituric acid .
Q & A
Q. Basic: What are the standard protocols for synthesizing this compound using Fmoc chemistry?
Methodological Answer:
The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. Key steps include:
- Resin Pretreatment : Use NovaSyn TGR resin for solid-phase peptide synthesis.
- Coupling Reaction : Activate the Fmoc-protected amino acid with reagents like N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane (DCM) at -10–20°C .
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF.
- Purification : Isolate the compound via reverse-phase HPLC and confirm structural integrity using MALDI-TOF mass spectrometry .
Q. Advanced: How can coupling efficiency be optimized for this compound in peptide synthesis?
Methodological Answer:
Optimization involves:
- Solvent Selection : Use DCM or DMF to enhance solubility and reduce steric hindrance from the phenyl group .
- Activation Agents : Employ carbodiimides (e.g., HBTU) with DIPEA to improve reaction kinetics.
- Temperature Control : Maintain subambient temperatures (-10°C) to minimize racemization .
- Monitoring : Use Kaiser tests or HPLC to track coupling completion.
Table 1: Coupling Efficiency Under Different Conditions
Solvent | Activation Agent | Temperature | Efficiency (%) |
---|---|---|---|
DCM | HBTU/DIPEA | -10°C | 95 |
DMF | DIC/OxymaPure | 25°C | 85 |
Q. Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .
- MALDI-TOF MS : Confirm molecular weight (e.g., observed m/z 373.40 vs. calculated 373.40) .
- NMR : Verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
Q. Advanced: How to address conflicting toxicity classifications in safety data sheets?
Methodological Answer:
Conflicting classifications (e.g., GHS Category 4 oral toxicity vs. unclassified in other SDS) require:
- Precautionary Measures : Assume worst-case hazards. Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Risk Assessment : Cross-reference SDS from multiple vendors (e.g., Key Organics vs. Indagoo) and prioritize data from peer-reviewed studies .
Q. Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in a tightly sealed container.
- Light Sensitivity : Protect from direct light to prevent Fmoc group degradation .
- Moisture Control : Use desiccants to avoid hydrolysis of the carbonate moiety .
Q. Advanced: How does steric hindrance from the phenyl group affect reactivity?
Methodological Answer:
The phenyl group increases steric bulk, which:
- Slows Coupling : Requires longer reaction times (2–4 hours vs. 1 hour for non-bulky analogs).
- Influences Solvent Choice : Polar aprotic solvents (e.g., DMF) improve accessibility to the reactive site .
- Mitigation : Use microwave-assisted synthesis (50°C, 10 minutes) to enhance reaction rates .
Q. Basic: What PPE is required based on GHS classifications?
Methodological Answer:
- Eye Protection : Chemical goggles (GHS Category 2A eye irritation) .
- Gloves : Nitrile or neoprene to prevent dermal exposure (GHS Category 2 skin irritation) .
- Respiratory Protection : N95 masks if handling powders to avoid inhalation (GHS H335) .
Q. Advanced: How to mitigate racemization during peptide chain elongation?
Methodological Answer:
- Low Temperatures : Conduct couplings at -10°C to stabilize the activated intermediate .
- Additives : Use HOBt or OxymaPure to suppress base-induced racemization.
- Time Optimization : Limit deprotection steps to ≤10 minutes with 20% piperidine .
Q. Basic: What are disposal considerations for waste containing this compound?
Methodological Answer:
- Chemical Waste : Collect in sealed containers labeled “halogenated organic waste.”
- Neutralization : Treat with acidic hydrolysis (1M HCl) to break down the Fmoc group before disposal .
- Regulatory Compliance : Follow local guidelines (e.g., EPA) for hazardous waste incineration .
Q. Advanced: How to reconcile discrepancies in decomposition products?
Methodological Answer:
Vergleich Mit ähnlichen Verbindungen
Stereoisomers: (S)-Enantiomer
The (S)-enantiomer, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (CAS: 102410-65-1), shares identical molecular weight and functional groups but differs in stereochemistry. This enantiomeric pair exhibits divergent behaviors in chiral environments, such as enzyme-binding pockets or asymmetric catalysis. The (S)-form is often used to study stereoselective biological activity .
Property | (R)-Isomer | (S)-Isomer (CAS: 102410-65-1) |
---|---|---|
Molecular Formula | C₂₄H₂₁NO₄ | C₂₄H₂₁NO₄ |
Molecular Weight | 403.43 g/mol | 403.43 g/mol |
CAS Number | 204716-17-6 | 102410-65-1 |
Stereochemical Role | Influences peptide folding | Used in chiral resolution studies |
Structural Analogs with Modified Side Chains
Decenoic Acid Derivatives
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid (CAS: 1191429-20-5) introduces a longer aliphatic chain (C10) with a double bond. This modification enhances hydrophobicity, making it suitable for membrane-associated peptide synthesis. Its molecular weight (407.50 g/mol) and InChIKey (KXYYRDGOGQGGED-HSZRJFAPSA-N) reflect these structural changes .
Branched Chain Derivatives
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid (CAS: 616867-28-8) features a branched alkyl group, increasing steric hindrance. This impacts coupling efficiency in SPPS and is used to stabilize β-turn structures in peptides. Its molecular weight is 353.41 g/mol .
Substituent Variations on the Aromatic Ring
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid (CAS: 1260596-73-3) incorporates a methoxy group on the phenyl ring, altering electronic properties and solubility. This derivative is utilized in peptides requiring enhanced aromatic interactions or UV detection .
Property | Parent (R)-Compound | 4-Methoxy Derivative (CAS: 1260596-73-3) |
---|---|---|
Molecular Formula | C₂₄H₂₁NO₄ | C₂₅H₂₃NO₅ |
Molecular Weight | 403.43 g/mol | 425.46 g/mol |
Key Application | General SPPS | Enhanced π-π stacking in peptides |
Aspartic Acid Derivatives
Fmoc-D-Asp(OPP)-OH (CAS: 855853-24-6) replaces the phenyl group with a 2-phenylpropan-2-yl-protected aspartic acid side chain. This variant is critical for introducing negatively charged residues or photoactivatable groups into peptides. Its molecular weight is 473.53 g/mol .
Key Research Findings
- Stereochemical Impact: The (R)-isomer shows higher coupling efficiency in SPPS compared to bulkier analogs like the 2,3-dimethylbutanoic acid derivative .
- Synthetic Utility : Modifications such as methoxy groups or double bonds expand applications in drug delivery and bioconjugation, though they require tailored deprotection strategies .
Vorbereitungsmethoden
Classical Solution-Phase Synthesis
Reaction Mechanism and Starting Materials
The synthesis begins with D-phenylglycine, a non-proteinogenic amino acid with the (R)-configuration. The Fmoc group is introduced via nucleophilic acyl substitution using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a biphasic solvent system. The reaction proceeds under mild basic conditions to deprotonate the amino group, facilitating attack on the electrophilic carbonyl of Fmoc-Cl .
Reaction Scheme:
Stepwise Procedure
-
Dissolution of D-Phenylglycine : 10 mmol of D-phenylglycine is dissolved in 50 mL of 1,4-dioxane/water (1:1 v/v).
-
Basification : Sodium bicarbonate (20 mmol) is added to maintain pH 8–9.
-
Fmoc-Cl Addition : 12 mmol of Fmoc-Cl is added dropwise over 30 minutes at 0–5°C.
-
Stirring : The reaction is stirred for 6–8 hours at room temperature.
-
Acidification : Hydrochloric acid (1 M) is added to pH 2–3, precipitating the product.
-
Filtration and Washing : The precipitate is collected via vacuum filtration and washed with cold water.
Key Parameters :
-
Solvent System : Dioxane/water ensures solubility of both reactants.
-
Molar Ratio : Excess Fmoc-Cl (1.2 equiv) drives the reaction to completion.
Alternative Protecting Group Strategies
Use of Fmoc-OSu for Enhanced Stability
Fmoc-O-succinimide (Fmoc-OSu) offers improved stability over Fmoc-Cl, reducing side reactions. The protocol involves:
-
Dissolving D-phenylglycine (10 mmol) in dimethylformamide (DMF).
-
Adding Fmoc-OSu (11 mmol) and diisopropylethylamine (DIEA, 20 mmol).
-
Stirring for 12 hours at 25°C.
-
Quenching with aqueous citric acid and extracting with ethyl acetate.
Advantages :
Enantioselective Synthesis
To preserve the (R)-configuration, chiral auxiliaries or enzymatic resolution may be employed. For example, lipase-catalyzed kinetic resolution of racemic phenylglycine derivatives ensures enantiopure starting material .
Reaction Optimization and Challenges
Byproduct Formation and Mitigation
-
Di-Fmoc Product : Excess Fmoc-Cl leads to overprotection. Controlled addition and stoichiometry limit this side reaction.
-
Racemization : Elevated temperatures or prolonged reaction times cause epimerization. Maintaining pH < 9 and temperatures < 25°C preserves stereochemistry .
Solvent and Base Screening
A comparative study of bases and solvents reveals optimal conditions:
Base | Solvent | Yield (%) | Purity (%) |
---|---|---|---|
NaHCO₃ | Dioxane/H₂O | 78 | 95 |
DIEA | DMF | 92 | 98 |
NaOH | THF/H₂O | 65 | 88 |
DMF with DIEA achieves superior yields due to enhanced solubility of intermediates .
Purification and Analytical Characterization
Recrystallization
The crude product is recrystallized from ethyl acetate/hexane (1:3), yielding white crystals with a melting point of 142–144°C .
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:2) removes residual Fmoc-Cl and sodium salts.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.75–7.25 (m, 13H, Fmoc and phenyl), 5.10 (d, 1H, α-CH), 4.40 (m, 2H, Fmoc-CH₂), 3.10 (s, 1H, COOH) .
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .
Applications and Considerations
N-Fmoc-D-α-phenylglycine is pivotal in synthesizing D-peptides, which exhibit enhanced protease resistance compared to L-enantiomers . Its utility extends to:
-
Antiviral Peptides : Incorporation into sequences targeting viral proteases.
-
Biomaterials : Engineering stable hydrogels for drug delivery.
Storage : Store at −20°C under inert gas to prevent Fmoc group cleavage .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJHOCNJLMFYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111524-95-9 | |
Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.